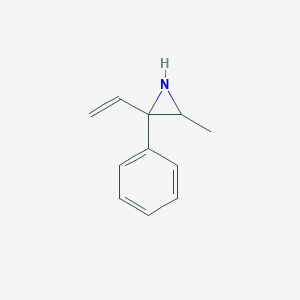
Aziridine, 2-ethenyl-3-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2-ethenyl-3-methyl-2-phenyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 2-ethenyl-3-methyl-2-phenyl- can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .
Industrial Production Methods
Industrial production of aziridines typically involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-ethenyl-3-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as peracids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the aziridine ring, leading to ring-opening.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aziridine N-oxides, while nucleophilic substitution can yield various amine derivatives .
Scientific Research Applications
Aziridine, 2-ethenyl-3-methyl-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of aziridine, 2-ethenyl-3-methyl-2-phenyl- involves its ability to undergo ring-opening reactions. The high strain energy of the three-membered ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various applications, such as in the synthesis of complex organic molecules and in polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Its high strain energy and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
60073-28-1 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethenyl-3-methyl-2-phenylaziridine |
InChI |
InChI=1S/C11H13N/c1-3-11(9(2)12-11)10-7-5-4-6-8-10/h3-9,12H,1H2,2H3 |
InChI Key |
VAZUHCGJULWXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1)(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















